

A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-thiophenecarboxylic Acid

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Compound of Interest

Compound Name: 2-Bromo-3-thiophenecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **2-Bromo-3-thiophenecarboxylic acid** and its structural isomers and analogs. Understanding the fragmentation patterns of this compound is crucial for its identification and characterization in complex mixtures, a common task in drug development and metabolic research. This document presents a summary of available mass spectral data, detailed experimental protocols for data acquisition, and a theoretical fragmentation pathway to aid in spectral interpretation.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for **2-Bromo-3-thiophenecarboxylic acid** and its related compounds. The inclusion of isomers and the non-brominated parent compound allows for a clear understanding of how substituent positions and the presence of the bromine atom influence the fragmentation patterns.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spectral Peaks (m/z)	Ionization Method
2-Bromo-3-thiophenecarboxylic acid	C ₅ H ₃ BrO ₂ S	207.05	207/209 (M ⁺ /M ⁺⁺²), [190/192], [162/164], 128, 111	ESI, EI (Theoretical)
5-Bromo-2-thiophenecarboxylic acid	C ₅ H ₃ BrO ₂ S	207.05	207/209 (M ⁺ /M ⁺⁺²), 162/164, 128, 83[1]	EI
3-Thiophenecarboxylic acid	C ₅ H ₄ O ₂ S	128.15	128 (M ⁺), 111, 83	EI
2-Thiophenecarboxylic acid	C ₅ H ₄ O ₂ S	128.15	128 (M ⁺), 111, 83	GC-MS

Experimental Protocols

Reproducible and high-quality mass spectrometry data are essential for confident compound identification. Below are detailed protocols for the analysis of thiophenecarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of small, volatile molecules.

Sample Preparation and Derivatization

Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.

- Esterification: A common method involves conversion of the carboxylic acid to its methyl ester.
 - Dissolve approximately 1 mg of the thiophenecarboxylic acid in 1 mL of methanol.

- Add 2-3 drops of concentrated sulfuric acid as a catalyst.
- Reflux the mixture for 1-2 hours.
- After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

- Gas Chromatograph: Agilent 7890B or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 250°C
 - Hold: 5 minutes at 250°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

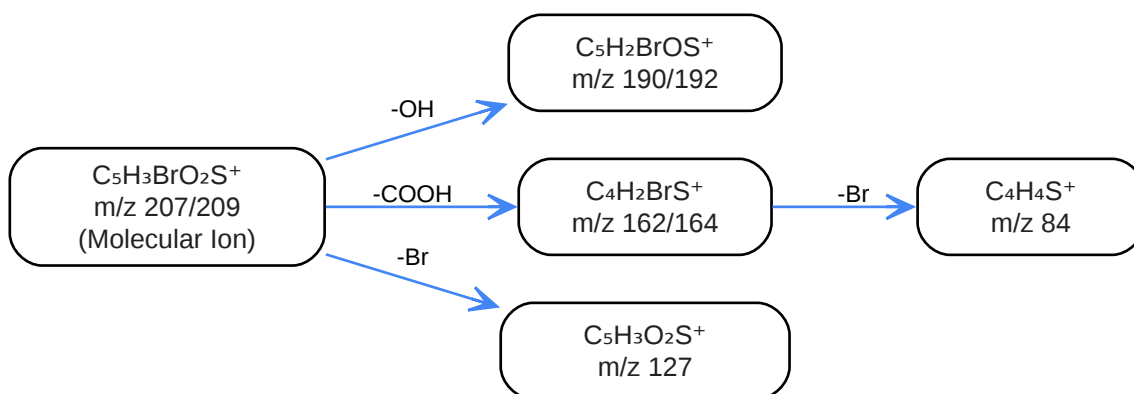
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 40-300

Fragmentation Pathways and Visualization

The interpretation of mass spectra relies on understanding the fragmentation pathways of the parent molecule. Below are diagrams generated using Graphviz (DOT language) to illustrate these pathways.

Theoretical Fragmentation of 2-Bromo-3-thiophenecarboxylic Acid

The following diagram illustrates the predicted fragmentation pathway of **2-Bromo-3-thiophenecarboxylic acid** under electron ionization. The presence of bromine, with its two stable isotopes (^{79}Br and ^{81}Br) in nearly equal abundance, results in characteristic M^+ and $M^+ + 2$ peaks for bromine-containing fragments.

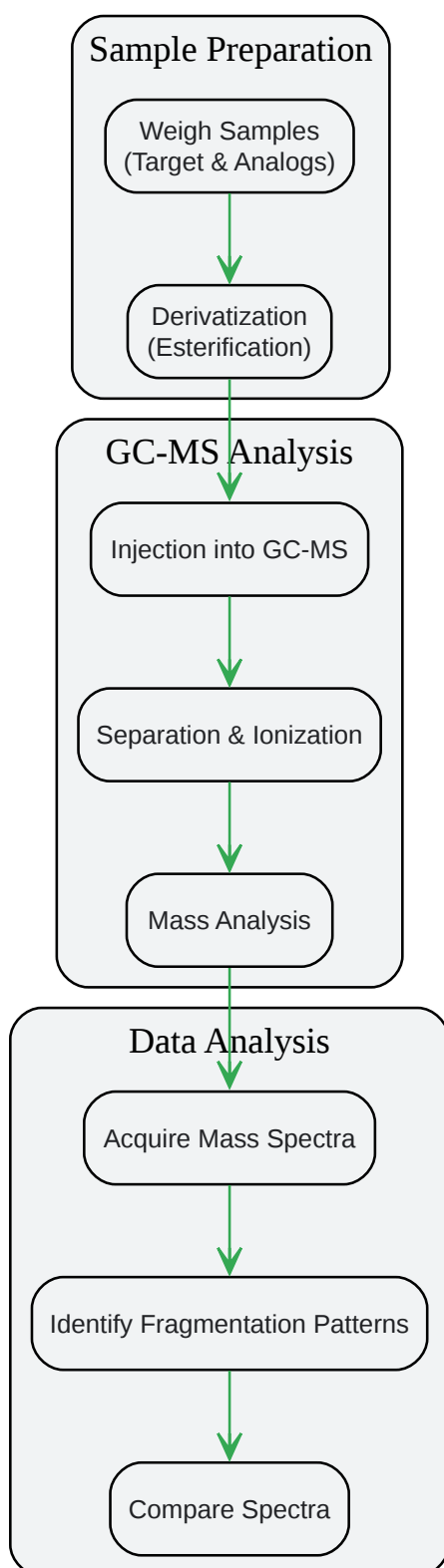


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Caption: Predicted EI fragmentation of **2-Bromo-3-thiophenecarboxylic acid**.

Comparative Experimental Workflow

This diagram outlines a typical workflow for the comparative analysis of thiophenecarboxylic acids by GC-MS.



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Caption: Workflow for comparative GC-MS analysis.

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References

- 1. 5-Bromo-2-thiophenecarboxylic acid(7311-63-9) MS [m.chemicalbook.com]
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